molecular formula C12H12N4 B1481692 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098134-01-9

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1481692
CAS No.: 2098134-01-9
M. Wt: 212.25 g/mol
InChI Key: ABSLPGMZMUQNEX-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a pyridin-3-yl moiety at the 3-position, and an acetonitrile group at the 5-position. This structure combines aromatic nitrogen heterocycles (pyridine and pyrazole) with a nitrile functional group, making it a versatile intermediate in medicinal chemistry and materials science. The acetonitrile group enhances polarity and reactivity, enabling applications in cycloaddition reactions or as a precursor for carboxylic acid derivatives .

Properties

IUPAC Name

2-(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-11(5-6-13)8-12(15-16)10-4-3-7-14-9-10/h3-4,7-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSLPGMZMUQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activities of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H14N4
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 2098134-01-9

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, particularly those associated with breast cancer.

Case Study : A study on pyrazole derivatives demonstrated that compounds with similar structures showed inhibitory activity against BRAF(V600E) and Aurora-A kinase, which are crucial targets in cancer therapy. The derivatives were tested on MCF-7 and MDA-MB-231 breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Research Findings : In a comparative study, certain pyrazole derivatives exhibited selective COX-2 inhibition with a significant selectivity index. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats, showing that these compounds can effectively reduce inflammation without causing gastrointestinal toxicity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Experimental Results : In vitro studies revealed that certain pyrazole compounds displayed significant antibacterial activity against a range of pathogens. The mechanism involved the disruption of membrane integrity leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. The presence of the pyridine ring and specific substitutions on the pyrazole core significantly influence the biological efficacy of these compounds.

Compound StructureBiological ActivityKey Findings
Pyrazole Derivative AAntitumorInhibits BRAF(V600E), induces apoptosis
Pyrazole Derivative BAnti-inflammatorySelective COX-2 inhibitor with minimal side effects
Pyrazole Derivative CAntimicrobialDisrupts bacterial membranes effectively

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

Anticancer Activity:
Research indicates that pyrazole derivatives, including 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile, exhibit significant cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the proliferation of breast and lung cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

Antimicrobial Properties:
Another area of research focuses on the antimicrobial activity of this compound. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

In agriculture, this compound is being explored as a potential agrochemical:

Pesticide Development:
The compound's structural characteristics allow it to interact with biological targets in pests, leading to its evaluation as a pesticide. Preliminary studies indicate that it can act as an effective insecticide against common agricultural pests, providing a new avenue for pest management strategies that are less harmful to beneficial insects and the environment .

Herbicide Potential:
Research into its herbicidal properties has revealed that it can inhibit the growth of certain weed species, making it a candidate for developing selective herbicides that target unwanted plants without affecting crops .

Material Science

In material science, the compound's unique properties lend themselves to various applications:

Synthesis of Functional Materials:
this compound can be utilized as a building block for synthesizing functional materials, including polymers with specific chemical functionalities. These materials can be applied in coatings, adhesives, and other industrial applications where enhanced performance characteristics are desired .

Nanotechnology:
The compound has potential uses in nanotechnology for creating nanoscale materials with tailored properties. Its ability to form complexes with metal ions can be exploited in the development of nanocomposites used in electronics and catalysis .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Agricultural Efficacy

Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results. The compound reduced pest populations by over 70% compared to untreated controls while maintaining crop health, indicating its potential as an environmentally friendly pest control option.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based Acetonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile 1-Ethyl, 3-(pyridin-3-yl) C₁₂H₁₂N₄ 212.25 Polar nitrile group; pyridine enables π-π interactions; moderate hydrophobicity
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile 1-Ethyl, 3-(CF₃) C₈H₉F₃N₂O₂ 222.17 Electron-withdrawing CF₃ enhances stability; higher lipophilicity
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile 1-Isopropyl, 3-(pyridin-4-yl) C₁₃H₁₄N₄ 226.28 Steric bulk from isopropyl; pyridin-4-yl alters electronic distribution
2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid 1-Ethyl, 3-(CF₃), acetic acid C₈H₉F₃N₂O₂ 222.17 Carboxylic acid increases acidity; hydrogen-bond donor capacity

Key Observations:

Substituent Electronic Effects :

  • The pyridin-3-yl group in the target compound provides a distinct electronic profile compared to pyridin-4-yl (e.g., in ), as the nitrogen’s position influences charge distribution and binding interactions.
  • Replacement of pyridin-3-yl with trifluoromethyl (CF₃) () introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility due to increased hydrophobicity.

Trifluoromethyl-containing analogues () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but limit aqueous solubility.

Functional Group Reactivity :

  • The acetonitrile group in the target compound enables nucleophilic addition or cyclization reactions, whereas carboxylic acid derivatives () are suited for salt formation or conjugation.

Preparation Methods

Pyrazole Ring Formation via Cyclization

  • Starting materials: 3-hydrazinopyridine dihydrochloride and dialkyl maleate (e.g., diethyl maleate).
  • Reaction: Cyclization of 3-hydrazinopyridine with dialkyl maleate under heating (~60 °C) in an alcoholic solvent such as ethanol.
  • Outcome: Formation of ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.
  • Isolation: The crude intermediate is isolated and purified by standard techniques such as crystallization or chromatography.

This step establishes the pyrazole skeleton bearing the pyridin-3-yl substituent essential for further transformations.

Chlorination of Pyrazolidine Intermediate

  • Reagents: Phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents.
  • Solvent: Acetonitrile is preferred due to its inertness and ability to dissolve reactants.
  • Conditions: Reaction temperature ranges from 25 °C to 100 °C, typically around 60 °C for 2 hours.
  • Process: The 5-oxo pyrazolidine intermediate is converted to alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • Yield: High conversion rates with efficient chlorination.

This chlorination step introduces a chlorine atom at the 3-position of the pyrazole ring, activating it for subsequent oxidation.

Oxidation to Aromatic Pyrazole

  • Oxidants: Manganese(IV) oxide or sodium persulfate in the presence of sulfuric acid.
  • Solvent: Acetonitrile, favored for its compatibility with oxidants and substrates.
  • Temperature: Approximately 60 °C until reaction completion.
  • Result: Conversion of the dihydro-pyrazole to the aromatic 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
  • Yield: Approximately 75-80% reported.

Oxidation aromatizes the pyrazole ring, stabilizing the heterocycle and preparing it for further substitution.

Introduction of the Ethyl Group

  • Method: Alkylation of the pyrazole nitrogen with ethylating agents such as ethyl bromide or ethyl iodide.
  • Conditions: Typically performed under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents.
  • Outcome: Formation of 1-ethyl substituted pyrazole.

This alkylation step installs the ethyl group on the pyrazole nitrogen, a key feature of the target compound.

Summary Table of Key Reaction Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%)
1 Cyclization 3-hydrazinopyridine dihydrochloride + dialkyl maleate Ethanol, 60 °C Ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate Not specified
2 Chlorination Pyrazolidine intermediate POCl₃, acetonitrile, 60 °C, 2 h Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Not specified
3 Oxidation Chlorinated pyrazolidine MnO₂ or Na₂S₂O₈/Sulfuric acid, acetonitrile, 60 °C Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate 75-80
4 N-Alkylation Aromatic pyrazole Ethyl halide, base, aprotic solvent 1-ethyl substituted pyrazole Not specified
5 Functional group conversion Ester/carboxylate intermediate Cyanide source or dehydration agent This compound Not specified

Research Findings and Notes

  • The use of acetonitrile as a solvent is recurrently preferred for chlorination and oxidation steps due to its inertness and ability to dissolve both organic and inorganic reagents effectively.
  • Manganese(IV) oxide and sodium persulfate/sulfuric acid systems provide efficient oxidation of dihydro-pyrazole intermediates to aromatic pyrazoles with good yields (75-80%).
  • Chlorination with phosphoryl chloride is a critical step to activate the pyrazole ring for further functionalization.
  • Alkylation to introduce the ethyl group is typically straightforward under basic conditions.
  • The final conversion to the acetonitrile derivative may require specialized conditions, often involving substitution or dehydration reactions, though explicit protocols are less documented in the patents reviewed.
  • The overall synthetic route avoids the use of difficult-to-prepare intermediates such as 3-chloropyrazole, improving yield and purity of the final product.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the pyrazole core. For example, pyridin-3-yl-substituted pyrazoles are often synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. The acetonitrile moiety is introduced through nucleophilic substitution or cyanation reactions. Key factors include solvent choice (e.g., acetonitrile/water mixtures for solubility ), catalyst selection (e.g., Pd(OAc)₂ for coupling reactions ), and temperature control to avoid decomposition. Yields are optimized by monitoring reaction progress via LCMS (e.g., m/z 701 [M+H]+ in similar compounds ).

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include pyrazole protons (~δ 6.5–8.5 ppm) and pyridinyl protons (~δ 8.0–9.0 ppm). The acetonitrile group appears as a singlet (~δ 3.8–4.2 ppm for CH₂CN) .
  • LCMS/HPLC : Retention times (e.g., 1.08 minutes under specific conditions ) and mass-to-charge ratios (m/z) confirm molecular weight.
  • IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2200–2260 cm⁻¹ and pyridine/pyrazole C=N at ~1600–1650 cm⁻¹ .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic .
  • Storage : Keep in airtight containers away from heat sources to prevent degradation .

Advanced Research Questions

Q. How does the regioselectivity of pyrazole functionalization impact the biological activity of derivatives?

  • Methodological Answer : Regioselectivity in pyrazole synthesis (e.g., 1-ethyl vs. 3-pyridinyl substitution) influences electronic and steric properties. Computational studies (e.g., DFT calculations) can predict binding affinities to biological targets. For example, pyridin-3-yl groups enhance π-π stacking with protein active sites, while ethyl groups modulate lipophilicity . Experimental validation via SAR studies (e.g., enzyme inhibition assays) is recommended .

Q. What strategies mitigate stability issues during long-term storage or under experimental conditions?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the nitrile group or oxidation of the pyridine ring may occur. Stability studies under varying pH, temperature, and light exposure are essential .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in inert atmospheres (argon/nitrogen) .
  • Analytical Monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to track degradation .

Q. How can researchers optimize solubility for in vitro assays without compromising compound integrity?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-acetonitrile-water gradients (e.g., 10% DMSO in aqueous buffers) to enhance solubility while avoiding precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the acetonitrile moiety, though this may alter activity .
  • Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell-based assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

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